2,3-Dihydroimidazo[2,1-B]benzothiazol-6-amine is a chemical compound with the linear formula C9H9N3S . It has a molecular weight of 191.256 .
The molecular structure of 2,3-Dihydroimidazo[2,1-B]benzothiazol-6-amine is represented by the linear formula C9H9N3S . The InChI code for this compound is 1S/C9H9N3S/c10-6-1-2-8-7 (5-6)12-4-3-11-9 (12)13-8 .
The physical and chemical properties of 2,3-Dihydroimidazo[2,1-B]benzothiazol-6-amine include a molecular weight of 191.256 and a linear formula of C9H9N3S .
2,3-Dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features an imidazole ring fused with a benzothiazole moiety, which contributes to its unique properties and potential applications in drug development.
The compound is identified by the Chemical Abstracts Service (CAS) number 78291-99-3 and has a molecular formula of with a molecular weight of approximately 191.25 g/mol . It can be synthesized through various methods, including condensation reactions involving 2-aminobenzothiazoles and other reagents .
2,3-Dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine belongs to the class of imidazoles and thiazoles, which are known for their diverse pharmacological activities. This compound can be classified under heterocyclic compounds due to its ring structure composed of different elements.
The synthesis of 2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazoles with aldehydes or ketones in the presence of catalysts or under specific conditions .
Specific conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For instance, using solvents like ethanol or acetonitrile can facilitate the reaction while minimizing side products. Additionally, techniques such as high-performance liquid chromatography (HPLC) are often employed for purification and analysis of the synthesized compound .
The molecular structure of 2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine features a bicyclic system that includes both an imidazole and a benzothiazole ring. The structural representation can be described using various notations:
The InChI Key for the compound is HJCGGAYYNMECPO-UHFFFAOYSA-N . This unique identifier facilitates database searches and chemical information retrieval.
The reactivity of 2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine is influenced by its functional groups. It can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions. For instance, it may react with electrophiles due to the nucleophilic nature of the amine group present in its structure.
Understanding the reaction mechanisms is crucial for predicting product formation and optimizing reaction conditions. For example, when reacting with electrophiles like alkyl halides or acyl chlorides, careful control over reaction parameters such as temperature and solvent can enhance yields .
The mechanism of action for 2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine is primarily linked to its interaction with biological targets such as enzymes or receptors. The imidazole ring can facilitate hydrogen bonding and coordination with metal ions in active sites.
Studies indicate that derivatives of this compound exhibit various biological activities including antimicrobial and anticancer properties . The precise mechanism often involves modulation of signaling pathways or inhibition of specific enzymes.
The physical properties of 2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine include:
Key chemical properties include:
The compound has potential applications in medicinal chemistry as a lead compound for drug development targeting various diseases due to its biological activity profile. Its derivatives have been studied for their effectiveness against cancer cells and microbial infections . Furthermore, it may serve as a scaffold for designing new therapeutic agents in pharmaceutical research.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3